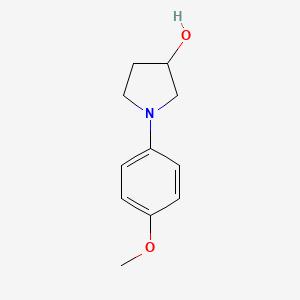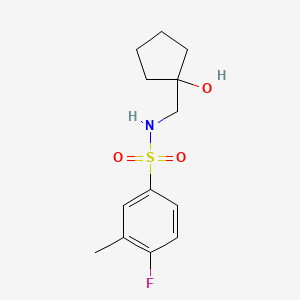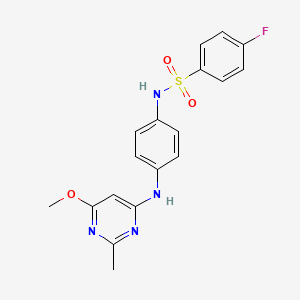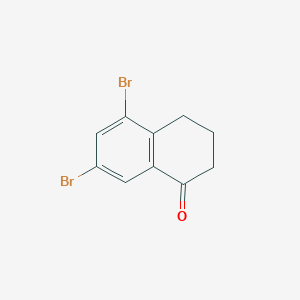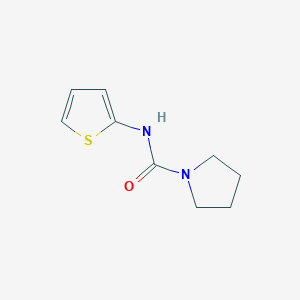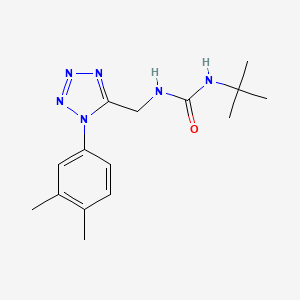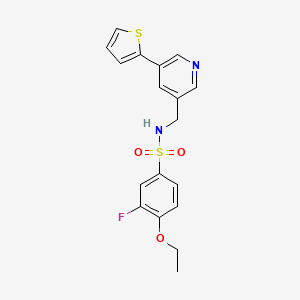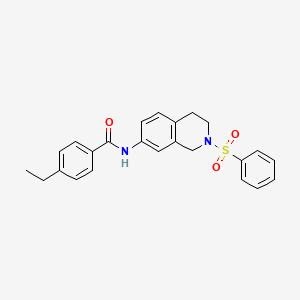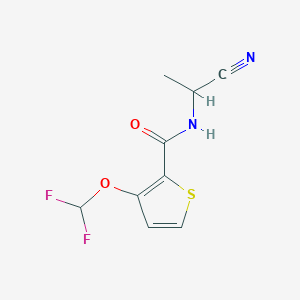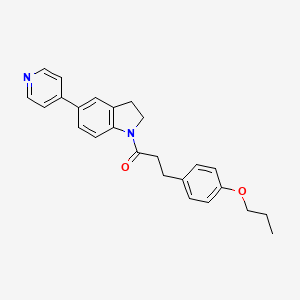
3-(4-Propoxyphenyl)-1-(5-(pyridin-4-yl)indolin-1-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Propoxyphenyl)-1-(5-(pyridin-4-yl)indolin-1-yl)propan-1-one, also known as PPI-4 or GW 405833, is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in various applications, including its ability to act as a selective antagonist of the GPR40 receptor and its potential to modulate insulin secretion.
科学的研究の応用
Hybrid Catalysts in Synthesis
The synthesis of pyranopyrimidine scaffolds, which are precursors for medicinal and pharmaceutical applications, highlights the utility of hybrid catalysts. These catalysts, including organocatalysts, metal catalysts, and nanocatalysts, facilitate the development of substituted pyrano[2,3-d]pyrimidindione derivatives through one-pot multicomponent reactions. This approach underscores the broader catalytic applications for developing lead molecules, demonstrating the compound's relevance in complex organic syntheses (Parmar, Vala, & Patel, 2023).
Advancements in Indole Synthesis
Indole synthesis, crucial for producing a wide range of biologically active molecules, benefits from the methodologies involving the compound . The classification and comprehensive review of indole syntheses provide a framework for understanding how such compounds contribute to innovative approaches in organic chemistry, offering insights into the creation of indole derivatives with significant pharmacological potential (Taber & Tirunahari, 2011).
Biological Activities of α-Carboline Derivatives
α-Carboline derivatives, containing a pyridine ring fused with an indole backbone, demonstrate diverse bioactivities. The compound's role in synthesizing α-carboline alkaloids underlines its importance in medicinal chemistry, offering potential treatments for diseases through antitumor, antimicrobial, and anti-Alzheimer's activities. This comprehensive review on α-carbolines illuminates the therapeutic possibilities and challenges in further exploring this class of compounds (Li et al., 2022).
Pyridine and Quinoline-Based Compounds
The compound's relevance extends to the development of corrosion inhibitors, showcasing its application in materials science. Quinoline and its derivatives, including those with pyridine scaffolds, serve as effective anticorrosive agents due to their high electron density and ability to form stable chelating complexes. This application signifies the compound's versatility beyond pharmaceuticals, indicating its potential in industrial applications (Verma, Quraishi, & Ebenso, 2020).
Optoelectronic Material Development
Lastly, the synthesis and application of quinazoline derivatives for electronic devices highlight the compound's role in optoelectronic material development. Incorporating quinazoline and pyrimidine fragments into π-extended conjugated systems reveals its value in creating novel materials for organic light-emitting diodes (OLEDs) and other electronic applications. This research domain emphasizes the compound's contribution to advancing technology and material science (Lipunova et al., 2018).
特性
IUPAC Name |
3-(4-propoxyphenyl)-1-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O2/c1-2-17-29-23-7-3-19(4-8-23)5-10-25(28)27-16-13-22-18-21(6-9-24(22)27)20-11-14-26-15-12-20/h3-4,6-9,11-12,14-15,18H,2,5,10,13,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AISWSALMUDWOHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CCC(=O)N2CCC3=C2C=CC(=C3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Propoxyphenyl)-1-(5-(pyridin-4-yl)indolin-1-yl)propan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2984601.png)
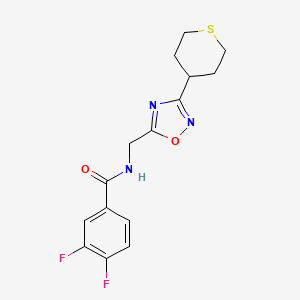
![N-(3-chloro-4-methylphenyl)-2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2984605.png)
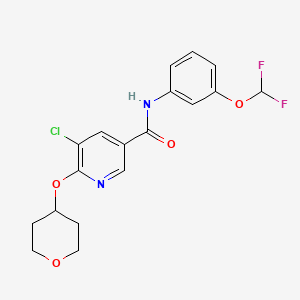
![N-benzyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2984607.png)
